molecular formula C19H22F2N2O2 B5433185 3-[({1-[3-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)methyl]pyridine

3-[({1-[3-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)methyl]pyridine

Cat. No. B5433185
M. Wt: 348.4 g/mol
InChI Key: JPBNFTVBDWYKMZ-UHFFFAOYSA-N
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Description

“3-[({1-[3-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)methyl]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a difluoromethoxy group and a benzyl group attached to a piperidinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The pyridine ring provides aromatic character, while the difluoromethoxy and benzyl groups contribute to the overall polarity of the molecule . The piperidine ring is a secondary amine, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperidine ring could participate in reactions typical of secondary amines . The difluoromethoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups within the molecule could affect its solubility in different solvents . The compound’s reactivity, stability, and other chemical properties would be influenced by the characteristics of its functional groups .

properties

IUPAC Name

3-[[1-[[3-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxymethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c20-19(21)25-18-5-1-3-15(11-18)13-23-9-6-17(7-10-23)24-14-16-4-2-8-22-12-16/h1-5,8,11-12,17,19H,6-7,9-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBNFTVBDWYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)CC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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